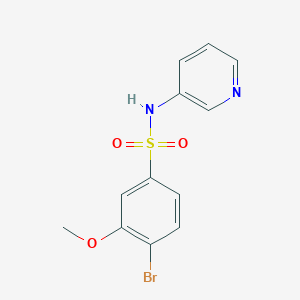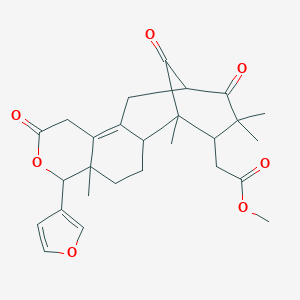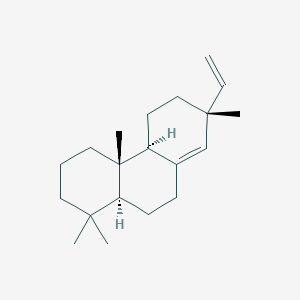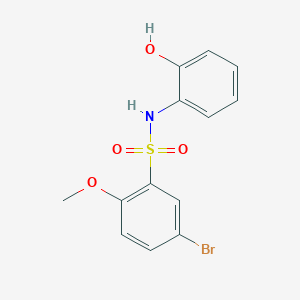![molecular formula C20H25BrN2O5S B239463 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, also known as BODIPY, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a useful tool for studying various biological processes.
Mecanismo De Acción
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine works by binding to specific molecules or structures within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement of cells or to monitor changes in the activity of specific proteins or enzymes.
Biochemical and Physiological Effects:
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have minimal effects on cell viability and function, making it a useful tool for studying biological processes without interfering with normal cellular function. However, it is important to note that the use of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine may alter the behavior of some proteins or enzymes, so caution should be exercised when interpreting results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine in lab experiments is its high quantum yield, which allows for sensitive detection of fluorescence signals. Additionally, 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is relatively easy to synthesize and can be modified to target specific molecules or structures within cells. However, one limitation of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is that it may not be suitable for use in certain experimental systems, such as those that require long-term imaging or that involve the use of live animals.
Direcciones Futuras
There are many potential future directions for the use of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine in scientific research. One area of interest is the development of new 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine derivatives that can target specific cellular structures or molecules with greater specificity and sensitivity. Additionally, 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could be used in combination with other imaging techniques, such as electron microscopy or X-ray crystallography, to provide more detailed information about the structure and function of biological systems. Finally, 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could be used to study the effects of drugs on cells and to identify new targets for drug development.
Métodos De Síntesis
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base. Another method involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine followed by the addition of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been used in a variety of scientific research applications, including the study of membrane dynamics, protein localization, and intracellular signaling. It has also been used to study the effects of drugs on cells and to track the movement of cells in vivo.
Propiedades
Nombre del producto |
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C20H25BrN2O5S |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
Clave InChI |
GDJHIIXUPISPAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)




![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)

